4-(4-Bromobutyl)pyridine
Overview
Description
“4-(4-Bromobutyl)pyridine” is a chemical compound with the molecular formula C9H12BrN . It contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This methodology has been applied to the synthesis of a privileged pyridine scaffold containing biologically relevant molecules .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromobutyl)pyridine” includes a pyridine ring attached to a four-carbon chain that ends with a bromine atom . The molecule contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 Pyridine .
Scientific Research Applications
Pyridine Functionalization : Pyridines, including 4-(4-Bromobutyl)pyridine, can be converted into heterocyclic phosphonium salts. This transformation offers 4-position selectivity for various bond-forming processes, including reactions with nucleophiles and transition-metal cross-couplings (Dolewski, Hilton, & McNally, 2017).
Synthesis of Pyridine Derivatives : Studies have demonstrated the regioselective, mild bromination of thieno[2,3-b]pyridine, leading to the synthesis of various 4-substituted thieno[2,3-b]pyridines (Lucas et al., 2015).
Pharmaceutical Applications : 4-(4-Bromobutyl)pyridine derivatives have been used in the synthesis of pharmaceuticals like telithromycin, demonstrating its potential in antibiotic development (Xiao-kai, 2009).
Biological Activities : Novel pyridine derivatives synthesized from 4-(4-Bromobutyl)pyridine have shown potential anti-thrombolytic and biofilm inhibition activities, demonstrating its relevance in biomedical research (Ahmad et al., 2017).
Multiple Sclerosis Treatment : 4-aminopyridine, a derivative, improves symptoms in multiple sclerosis patients by potentiating synaptic transmission and increasing muscle twitch tension (Smith, Felts, & John, 2000).
Chemical Synthesis : Various studies have focused on the synthesis of substituted pyridines and their derivatives, demonstrating the versatility of 4-(4-Bromobutyl)pyridine in chemical synthesis (Prostakov et al., 1982; Shelepyuk et al., 2015; Duan et al., 2004; Nazeer et al., 2020).
Environmental Applications : Modified poly(4-vinyl pyridine) particles, derived from pyridine compounds, have been found to possess highly bactericidal characteristics and increased absorption capacity, relevant for environmental applications (Sahiner & Yasar, 2013).
Liquid Crystal Synthesis : The compound has been used in the synthesis of liquid crystalline compounds, showcasing its application in materials science (Chia, Shen, & Lin, 2001).
Safety And Hazards
Future Directions
The future directions of “4-(4-Bromobutyl)pyridine” research could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
4-(4-bromobutyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAWJKTZXUKBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromobutyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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